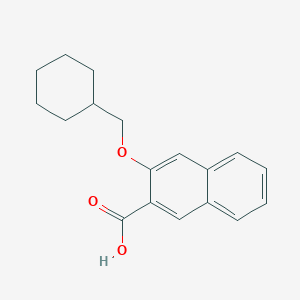
3-(Cyclohexylmethoxy)-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylmethoxy)-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It features a naphthalene ring system substituted with a cyclohexylmethoxy group at the third position and a carboxylic acid group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-2-naphthoic acid typically involves the following steps:
Formation of the Cyclohexylmethoxy Group: This can be achieved through the Williamson ether synthesis, where cyclohexylmethanol reacts with a suitable halide under basic conditions to form cyclohexylmethoxy.
Naphthalene Ring Functionalization: The naphthalene ring is functionalized by introducing a carboxylic acid group at the second position. This can be done through Friedel-Crafts acylation followed by oxidation.
Coupling of the Cyclohexylmethoxy Group to the Naphthalene Ring: The final step involves coupling the cyclohexylmethoxy group to the naphthalene ring, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexylmethoxy)-2-naphthoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylmethoxy)-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexylmethoxy)-2-naphthoic acid involves its interaction with specific molecular targets. The cyclohexylmethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthoic Acid: Lacks the cyclohexylmethoxy group, resulting in different physical and chemical properties.
3-Methoxy-2-naphthoic Acid: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
3-(Cyclohexylmethoxy)-1-naphthoic Acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
3-(Cyclohexylmethoxy)-2-naphthoic acid is unique due to the presence of both the cyclohexylmethoxy group and the carboxylic acid group at specific positions on the naphthalene ring. This unique combination of functional groups imparts distinct physical, chemical, and biological properties to the compound .
Eigenschaften
IUPAC Name |
3-(cyclohexylmethoxy)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c19-18(20)16-10-14-8-4-5-9-15(14)11-17(16)21-12-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRPYVFETNPOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC3=CC=CC=C3C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815197.png)
![3-[(2E)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815199.png)
![2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815204.png)
![3-[(2E)-2-(3-amino-5-imino-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815211.png)
![6-[(2-methoxyacetyl)amino]-3-(2-phenylethyl)-N-(2-pyridin-3-yloxypropyl)benzimidazole-4-carboxamide](/img/structure/B7815218.png)
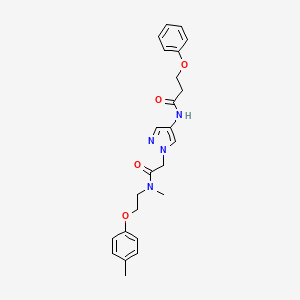

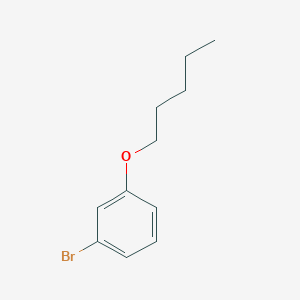
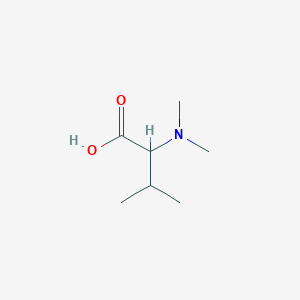
![1-[4-(aminomethyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B7815270.png)
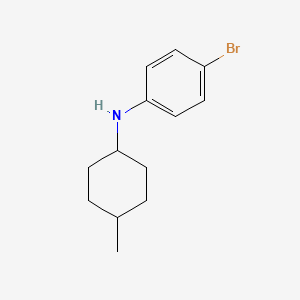
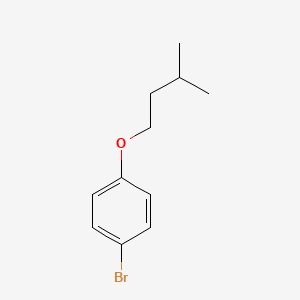
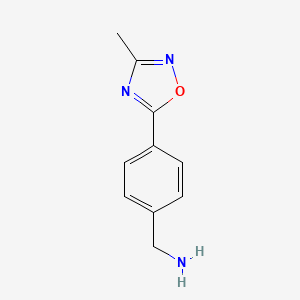
![2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene](/img/structure/B7815290.png)
